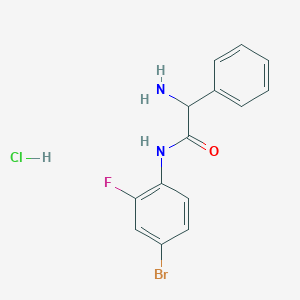

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride

Descripción

2-Amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride is a halogenated phenylacetamide derivative characterized by a 4-bromo-2-fluorophenyl group attached to an acetamide backbone, with a phenyl substituent at the α-carbon and a hydrochloride salt formulation. This compound shares structural motifs with benzylpenicillin analogs, as N-substituted phenylacetamides are known for their bioactivity . The hydrochloride salt enhances solubility, a critical factor in pharmaceutical applications .

Propiedades

IUPAC Name |

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFN2O.ClH/c15-10-6-7-12(11(16)8-10)18-14(19)13(17)9-4-2-1-3-5-9;/h1-8,13H,17H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQBZSQFABVBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride (CAS Number: 1251922-74-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H13BrClFN2O, with a molecular weight of 359.62 g/mol. The compound features a phenylacetamide structure with halogen substitutions that may influence its biological activity.

In Vitro Studies

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of prostate (PC3), breast (MCF-7), and leukemia (HL-60) cell lines.

Table 1: Anticancer Activity of this compound

In these studies, the compound demonstrated cytotoxic effects comparable to established anticancer agents, such as imatinib, suggesting its potential as a therapeutic candidate.

The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest. Research indicates that it may disrupt tubulin polymerization, leading to mitotic catastrophe in cancer cells. Molecular docking studies have suggested that the compound binds effectively to targets involved in cancer progression, enhancing its inhibitory effects on tumor growth .

In Vitro Evaluation

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives.

Table 2: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Tested |

|---|---|---|---|

| 7b | 0.22 | - | Staphylococcus aureus |

| 10 | 0.25 | - | Staphylococcus epidermidis |

The active derivatives displayed significant antimicrobial activity, indicating their potential use in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A study conducted on a series of phenylacetamide derivatives, including our compound of interest, revealed that compounds with similar structures exhibited IC50 values significantly lower than traditional chemotherapeutics in various cancer models . This highlights the compound's potential as a lead candidate for further development.

Case Study 2: Antimicrobial Resistance

Research into the antimicrobial efficacy of derivatives of this compound has shown promise against antibiotic-resistant strains. For instance, derivative 7b was particularly effective against Staphylococcus aureus, demonstrating an MIC value that suggests strong bactericidal properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets involved in cancer pathways and inflammatory responses.

- Anticancer Activity : Research indicates that derivatives of phenylacetamide compounds, including those with halogen substitutions like bromine and fluorine, can exhibit significant anticancer properties. For instance, studies have shown that modifications to the phenylacetamide moiety can enhance inhibition of the FOXM1 protein, which is implicated in tumor proliferation and metastasis .

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| 6 | Anti-proliferative | Comparable to FDI-6 | FOXM1 |

| 16 | Anti-proliferative | Comparable to FDI-6 | FOXM1 |

Structure-Activity Relationship Studies

The compound's structural characteristics allow for extensive SAR studies. Researchers have investigated how different substituents on the phenyl ring affect biological activity. Compounds with electron-withdrawing groups (like -CN) at specific positions have shown enhanced activity against cancer cell lines .

Drug Development

The compound serves as a scaffold in drug development, particularly for designing new anticancer agents. Its ability to inhibit specific molecular pathways makes it a candidate for further pharmacological exploration .

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study on thieno[2,3-b]pyridine derivatives demonstrated that compounds similar to 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride exhibited promising results in inhibiting FOXM1 expression in triple-negative breast cancer cells (MDA-MB-231). The study emphasized the importance of halogen substitutions in enhancing biological activity .

- Case Study 2 : Another investigation focused on the synthesis and evaluation of various phenylacetamides showed that compounds with a combination of halogens and electron-withdrawing groups had significantly improved binding affinities to their biological targets, suggesting a pathway for developing more effective therapeutics .

Material Science Applications

Beyond medicinal uses, this compound's unique properties may also lend themselves to applications in material science. Its ability to form stable complexes could be explored for creating advanced materials or nanocomposites.

Comparación Con Compuestos Similares

Key Comparison Points:

Fluorine (target compound and ): Improves metabolic stability and electronegativity, influencing hydrogen-bonding interactions . Chlorine (): Moderately lipophilic, with steric and electronic effects distinct from bromine .

Substituent Position and Bioactivity: The 2-fluoro substituent in the target compound may reduce steric hindrance compared to 2-methyl (), favoring receptor binding.

Hydrochloride Salt vs. Free Base :

- The hydrochloride formulation (target compound, ) improves aqueous solubility, critical for drug delivery .

Crystallographic and Stability Insights :

- Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular hydrogen bonding, stabilizing their crystal structures . Similar stabilization mechanisms may apply to the target compound.

Research Findings and Hypotheses

- Antimicrobial Potential: The structural similarity of phenylacetamides to benzylpenicillin () suggests possible antimicrobial mechanisms. For example, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide was explicitly screened for such activity .

- Solubility and Bioavailability: The hydrochloride salt of the target compound likely offers superior pharmacokinetic properties compared to non-ionic analogs, a common strategy in drug design .

- Electronic Effects : Fluorine’s electronegativity may enhance binding affinity to target proteins, as seen in fluorinated pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.